6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound is a 1,4-dihydroquinolin-4-one derivative with three key substituents:
- 6-Fluoro at the quinoline core, which enhances electron-withdrawing effects and may influence bioavailability or receptor binding.
- 3-Methoxyphenylmethyl at position 1, introducing steric bulk and additional hydrogen-bonding capacity.
Synthetic routes for analogous compounds (e.g., ) typically involve Pd-catalyzed cross-coupling reactions, Suzuki-Miyaura couplings, or nucleophilic substitutions. Its structural features align with derivatives studied for pharmacological activity, such as kinase inhibition or antimicrobial effects, though specific data on this compound’s applications are absent in the provided sources.
Properties
IUPAC Name |
6-fluoro-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c1-30-19-9-6-17(7-10-19)24(28)22-15-27(14-16-4-3-5-20(12-16)31-2)23-11-8-18(26)13-21(23)25(22)29/h3-13,15H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKDFIHKJHIJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of Fluorine: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Benzoylation and Benzylation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for N-oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
The compound 6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline class, which has garnered attention in various scientific research fields due to its potential biological activities. This article will explore its applications, particularly in medicinal chemistry, focusing on antimicrobial properties, anticancer potential, and other therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that compounds within the dihydroquinoline class exhibit significant antimicrobial properties. For example, derivatives of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid have been synthesized and tested for their antibacterial and antifungal activities. These compounds demonstrated effective inhibition against various pathogens, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MIC) for these compounds were found to be notably low, indicating strong antimicrobial efficacy .
Table 1: Antimicrobial Activity of Dihydroquinoline Derivatives
| Compound Name | Pathogen Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 2.4 | Antibacterial |
| Compound B | E. coli | 1.0 | Antibacterial |
| Compound C | Candida albicans | 5.0 | Antifungal |
Anticancer Potential
The anticancer properties of quinoline derivatives have been extensively studied. Research indicates that certain dihydroquinoline compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic factors. Specific studies have shown that compounds similar to 6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF-7 , suggesting their potential as chemotherapeutic agents .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | HeLa | 10 | Apoptosis induction |
| Compound E | MCF-7 | 15 | Cell cycle arrest |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects exhibited by dihydroquinoline derivatives. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests their potential utility in treating conditions characterized by chronic inflammation .
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, there is emerging evidence that compounds like 6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one may possess neuroprotective properties. Preliminary studies indicate that these compounds could protect neuronal cells from oxidative stress and apoptosis, making them candidates for further research in neurodegenerative diseases .
Case Study 1: Antimicrobial Screening
In a study conducted by Natesh Rameshkumar et al., a series of 6-fluoro derivatives were synthesized and screened for their antimicrobial activity against a panel of bacteria and fungi using standard disc diffusion methods. The results indicated that several derivatives exhibited potent antibacterial activity with low MIC values, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Evaluation
A comprehensive evaluation of the anticancer properties was performed on a series of quinoline derivatives including the target compound. The study utilized various cancer cell lines to assess cytotoxicity through MTT assays. Results showed significant cytotoxic effects at micromolar concentrations, indicating the need for further development and optimization of these compounds for therapeutic use .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of fluorine and methoxy groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related 1,4-dihydroquinolin-4-one derivatives, focusing on substituent variations and their physicochemical/biological implications.
Table 1: Structural Comparison of Key Analogues
Key Structural and Functional Differences
3-Fluorophenylmethyl (C567-0344, ): Fluorine introduces electronegativity, which may alter metabolic stability or binding affinity. Alkyl Chains (Compound 93, ): Longer chains (butyl/pentyl) increase lipophilicity, likely affecting membrane permeability but reducing aqueous solubility.
Position 3 Substituents: 4-Methoxybenzoyl (Target Compound): The benzoyl group with a para-methoxy substituent facilitates resonance stabilization, critical for maintaining planar geometry in receptor interactions. Sulfonyl Groups (): Sulfonyl derivatives exhibit stronger electron-withdrawing effects and higher polarity, which may reduce bioavailability compared to benzoyl analogues.
Position 6 Substituents :
- Fluoro (Target Compound): Fluorine’s small size and high electronegativity optimize steric and electronic properties for target binding.
- Methoxy/Ethoxy (): Larger alkoxy groups increase steric hindrance and may reduce metabolic oxidation rates, extending half-life.
Biological Activity
6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of dihydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article reviews its biological activity, synthesizes relevant research findings, and presents case studies that illustrate its efficacy.
Chemical Structure
The molecular structure of 6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can be represented as follows:
This structure features a fluorine atom, methoxy groups, and a dihydroquinoline core, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
-
Mechanism of Action :
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies demonstrate that it can induce G2/M phase arrest in cancer cells, inhibiting their proliferation.
-
Case Studies :
- In vitro studies on human melanoma cells revealed that similar quinoline derivatives significantly reduced cell viability and induced apoptosis through mitochondrial pathway activation .
- A comparative study showed that derivatives containing methoxy groups exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-methoxylated counterparts .
Antimicrobial Activity
Compounds structurally related to 6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one have demonstrated antimicrobial properties. These properties are attributed to their ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
